2-(2-Chlorophenyl)-1,3-bis(3-methylphenyl)imidazolidine
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Overview
Description
2-(2-Chlorophenyl)-1,3-bis(3-methylphenyl)imidazolidine is an organic compound that belongs to the class of imidazolidines This compound is characterized by the presence of a chlorophenyl group and two methylphenyl groups attached to an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1,3-bis(3-methylphenyl)imidazolidine typically involves the reaction of 2-chlorobenzaldehyde with 3-methylbenzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the imidazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1,3-bis(3-methylphenyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding imidazolidinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Imidazolidinones.
Reduction: Amine derivatives.
Substitution: Hydroxy or amino derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-1,3-bis(3-methylphenyl)imidazolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1,3-bis(3-methylphenyl)imidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1,3-diphenylimidazolidine
- 2-(2-Chlorophenyl)-1,3-bis(4-methylphenyl)imidazolidine
- 2-(2-Chlorophenyl)-1,3-bis(2-methylphenyl)imidazolidine
Uniqueness
2-(2-Chlorophenyl)-1,3-bis(3-methylphenyl)imidazolidine is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall properties compared to similar compounds.
Properties
Molecular Formula |
C23H23ClN2 |
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Molecular Weight |
362.9 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1,3-bis(3-methylphenyl)imidazolidine |
InChI |
InChI=1S/C23H23ClN2/c1-17-7-5-9-19(15-17)25-13-14-26(20-10-6-8-18(2)16-20)23(25)21-11-3-4-12-22(21)24/h3-12,15-16,23H,13-14H2,1-2H3 |
InChI Key |
WRSSKQBOXRRZQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(C2C3=CC=CC=C3Cl)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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